

# S26948 vs. Rosiglitazone: A Comparative Guide to their Effects on Adipogenesis

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## Compound of Interest

Compound Name: S26948

Cat. No.: B1663720

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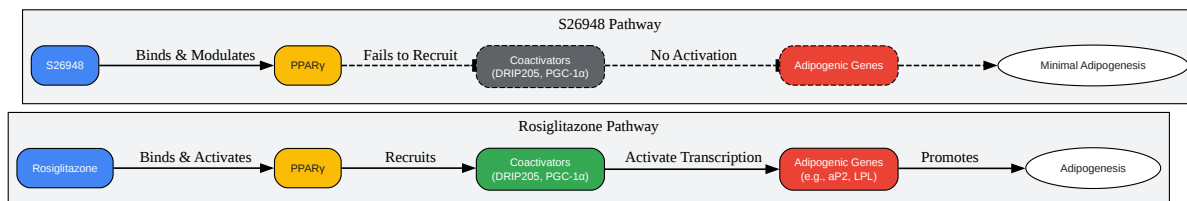
This guide provides a detailed, objective comparison of the investigational compound **S26948** and the well-established drug rosiglitazone, focusing on their distinct effects on adipogenesis. The information presented is supported by experimental data to aid in research and drug development decisions.

## At a Glance: Key Differences in Adipogenic Potential

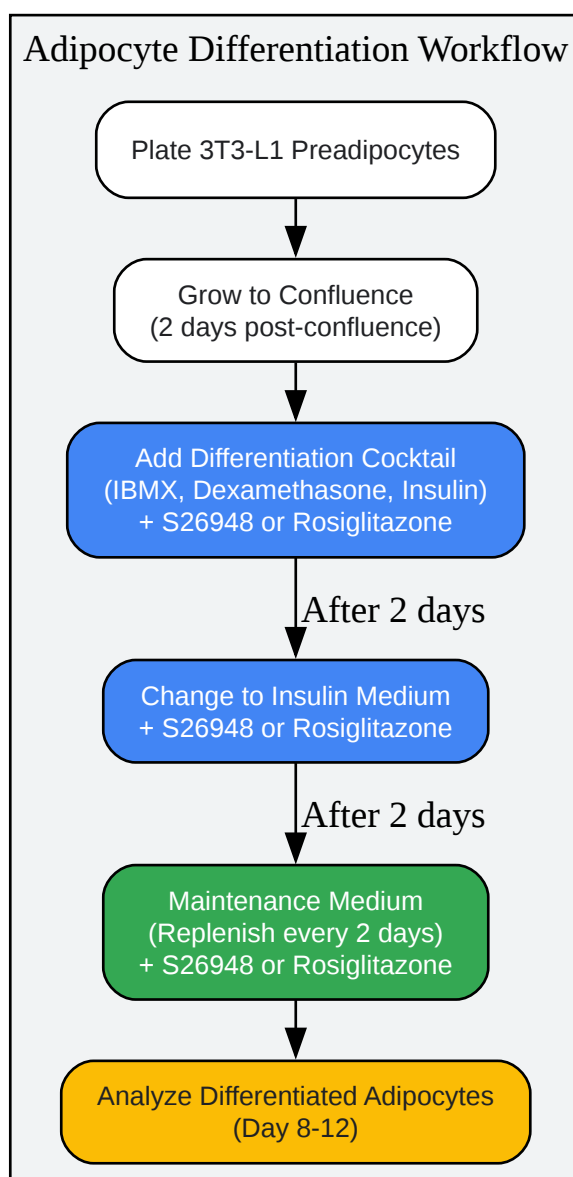
Parameter	S26948	Rosiglitazone	Reference
Mechanism of Action	Selective PPAR $\gamma$ Modulator (SPPARM)	Full PPAR $\gamma$ Agonist	[1]
PPAR $\gamma$ Activation (EC50)	~8.83 nM	~60 nM	[2][3]
Adipocyte Differentiation	Low to no induction	Potent induction	[1]
Triglyceride Accumulation	No significant increase	Significant increase	[1]
Adipogenic Gene Expression	Slight induction	Strong induction	[1]
in vivo Adipose Tissue Weight	No increase	Significant increase	[1]
Coactivator Recruitment	Does not recruit DRIP205 or PGC-1 $\alpha$	Recruits DRIP205 and PGC-1 $\alpha$	[1][4]

## Deciphering the Molecular Mechanisms: Differential Coactivator Recruitment

The divergent effects of **S26948** and rosiglitazone on adipogenesis can be attributed to their differential interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPAR $\gamma$ ) and the subsequent recruitment of transcriptional coactivators. Rosiglitazone, as a full agonist, induces a conformational change in PPAR $\gamma$  that promotes the recruitment of a broad range of coactivators, including DRIP205 and PGC-1 $\alpha$ , which are crucial for the transcriptional activation of adipogenic genes.[1] In contrast, **S26948**, a selective PPAR $\gamma$  modulator, appears to induce a different conformational change in PPAR $\gamma$ . This alternate conformation does not facilitate the recruitment of DRIP205 or PGC-1 $\alpha$ , leading to a blunted adipogenic response.[1][4] This selective modulation of coactivator recruitment is the molecular basis for **S26948**'s ability to separate the anti-diabetic effects from the adipogenic effects of PPAR $\gamma$  activation.



### Adipocyte Differentiation Workflow



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## References

- 1. diabetesjournals.org [diabetesjournals.org]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Different Coactivator Recruitment to Human PPAR $\alpha$ / $\delta$ / $\gamma$  Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
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